molecular formula C34H39N3O2 B10870443 3-(4-tert-butylphenyl)-10-hexanoyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-tert-butylphenyl)-10-hexanoyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10870443
M. Wt: 521.7 g/mol
InChI Key: SQSIWWYVUHKRLQ-UHFFFAOYSA-N
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Description

This compound belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene rings. Key structural features include:

  • Position 3: A 4-tert-butylphenyl group, contributing steric bulk and lipophilicity.
  • Position 10: A hexanoyl (C6 acyl) chain, enhancing hydrophobic interactions and metabolic stability compared to shorter acyl groups.

Properties

Molecular Formula

C34H39N3O2

Molecular Weight

521.7 g/mol

IUPAC Name

9-(4-tert-butylphenyl)-5-hexanoyl-6-pyridin-4-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C34H39N3O2/c1-5-6-7-12-31(39)37-29-11-9-8-10-27(29)36-28-21-25(23-13-15-26(16-14-23)34(2,3)4)22-30(38)32(28)33(37)24-17-19-35-20-18-24/h8-11,13-20,25,33,36H,5-7,12,21-22H2,1-4H3

InChI Key

SQSIWWYVUHKRLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)C(C)(C)C)NC4=CC=CC=C41)C5=CC=NC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve reactions such as Suzuki–Miyaura coupling, Vilsmeier formylation, and Horner–Wadsworth–Emmons olefination .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-butylphenyl)-10-hexanoyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced derivatives with altered chemical properties.

Scientific Research Applications

3-(4-tert-butylphenyl)-10-hexanoyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-10-hexanoyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways within the body. This could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural and inferred functional differences between the target compound and its analogs:

Compound Name R1 (Position 3) R2 (Position 10) R3 (Position 11) Molecular Weight Key Structural Differences Inferred Bioactivity/Properties
Target Compound 4-tert-butylphenyl Hexanoyl Pyridin-4-yl ~500* Long acyl chain; bulky tert-butyl High lipophilicity; prolonged half-life
10-Acetyl analog () 4-tert-butylphenyl Acetyl Pyridin-4-yl ~420* Short acyl chain Faster metabolism; reduced logP
3-(2-Chlorophenyl)-10-(3-hydroxypropanoyl)-11-(4-methylphenyl) analog () 2-chlorophenyl 3-hydroxypropanoyl 4-methylphenyl ~430 Chloro substituent; hydroxyl group Increased solubility; potential H-bonding
3,3-Dimethyl-10-propionyl-11-(3-pyridinyl) analog () 3,3-dimethyl Propionyl Pyridin-3-yl ~390 Dimethyl groups; pyridin-3-yl Steric hindrance; altered receptor interaction
10-(4-Bromobenzoyl)-11-(3,4-dimethoxyphenyl) analog () 4-bromobenzoyl 3,4-dimethoxyphenyl - 561.47 Bromo substituent; methoxy groups Enhanced electron-withdrawing effects
3-(4-Chlorophenyl)-11-(pyridin-2-yl) analog () 4-chlorophenyl - Pyridin-2-yl 401.89 Chloro substituent; pyridin-2-yl Altered aromatic stacking potential

*Estimated based on structural analogs.

Key Insights from Structural Comparisons:

Acyl Chain Length (Position 10): The hexanoyl group in the target compound likely increases lipophilicity and metabolic stability compared to shorter chains (e.g., acetyl in or propionyl in ). This may enhance membrane permeability but reduce aqueous solubility .

Pyridin-4-yl (target) vs. pyridin-3-yl () or pyridin-2-yl (): Nitrogen positioning in the pyridine ring influences hydrogen bonding and target binding .

Electronic Effects :

  • Electron-withdrawing groups (e.g., bromo in ) may enhance electrophilic reactivity, whereas electron-donating groups (e.g., methoxy in ) could modulate solubility .

Research Findings and Hypotheses

  • Bioactivity Prediction : Agglomerative hierarchical clustering () suggests that structural similarity correlates with bioactivity. The target compound’s diazepine core and pyridinyl group align with antimicrobial or CNS-targeting analogs .
  • SAR Principles : Substitutions at Positions 3, 10, and 11 significantly modulate pharmacokinetics and pharmacodynamics, as seen in ’s discussion of structure-activity relationships .

Biological Activity

3-(4-tert-butylphenyl)-10-hexanoyl-11-(pyridin-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest a variety of biological activities, particularly in the realms of antimicrobial and antioxidant properties. This article reviews the existing literature on its biological activity, synthesizing findings from diverse sources and including relevant data tables for clarity.

Chemical Characteristics

The compound's chemical structure is characterized by a dibenzo diazepine core with various substituents that influence its biological activities. Below are key chemical properties:

PropertyValue
Molecular Weight521.7 g/mol
Molecular FormulaC34H39N3O2
LogP7.8645
LogD7.6028
Polar Surface Area48.155 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Antioxidant Properties

The antioxidant capacity of compounds within this chemical class has been explored through various assays. For example, imine and amine derivatives related to the compound showed promising results in scavenging free radicals and reducing oxidative stress markers in vitro . This property is crucial for applications in preventing oxidative damage in biological systems.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study synthesized several derivatives based on the dibenzo diazepine framework and evaluated their antimicrobial activities against five different microorganisms. The results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics like ampicillin. The structure-activity relationship (SAR) analysis highlighted that modifications at the phenyl and pyridine positions significantly influenced antimicrobial potency .

Case Study 2: Antioxidant Activity Assessment

In another investigation focusing on related compounds, a series of antioxidant assays were conducted to evaluate their ability to inhibit lipid peroxidation and scavenge free radicals. The results demonstrated that specific modifications enhanced antioxidant activity significantly compared to baseline controls . This suggests that the target compound may also possess valuable antioxidant properties.

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